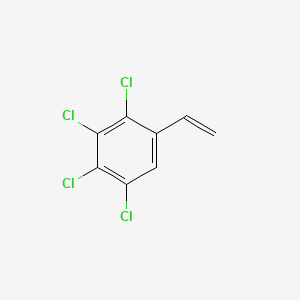
Benzene, ethenyl-, tetrachloro deriv.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, ethenyl-, tetrachloro deriv., also known as tetrachlorostyrene, is a derivative of benzene where four chlorine atoms are substituted onto the benzene ring along with an ethenyl group. This compound is part of the larger family of chlorinated aromatic hydrocarbons, which are known for their diverse applications in various fields due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzene, ethenyl-, tetrachloro deriv. typically involves the chlorination of styrene. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions often include maintaining a controlled temperature to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where styrene is reacted with chlorine gas in a reactor equipped with temperature control and efficient mixing. The product is then purified through distillation or recrystallization to obtain the desired tetrachlorinated derivative.
Types of Reactions:
Oxidation: Benzene, ethenyl-, tetrachloro deriv. can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the removal of chlorine atoms or reduction of the ethenyl group.
Substitution: Electrophilic substitution reactions are common for this compound, where the chlorine atoms can be replaced by other substituents such as nitro groups or alkyl groups using reagents like nitric acid or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nitric acid, alkyl halides, Lewis acids as catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, aldehydes.
Reduction: Dechlorinated products, alkanes.
Substitution: Nitro derivatives, alkylated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, ethenyl-, tetrachloro deriv. has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of benzene, ethenyl-, tetrachloro deriv. involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as enzyme inhibition or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Tetrachlorobenzene: Similar in structure but lacks the ethenyl group.
Trichlorostyrene: Contains three chlorine atoms and an ethenyl group.
Pentachlorobenzene: Contains five chlorine atoms but no ethenyl group.
Uniqueness: Benzene, ethenyl-, tetrachloro deriv. is unique due to the presence of both the ethenyl group and four chlorine atoms, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with other chlorinated benzene derivatives.
Eigenschaften
CAS-Nummer |
71489-58-2 |
|---|---|
Molekularformel |
C8H4Cl4 |
Molekulargewicht |
241.9 g/mol |
IUPAC-Name |
1,2,3,4-tetrachloro-5-ethenylbenzene |
InChI |
InChI=1S/C8H4Cl4/c1-2-4-3-5(9)7(11)8(12)6(4)10/h2-3H,1H2 |
InChI-Schlüssel |
ZZJOHDHIBGSYCC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC(=C(C(=C1Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


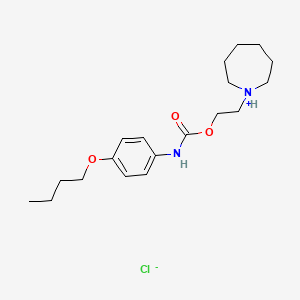
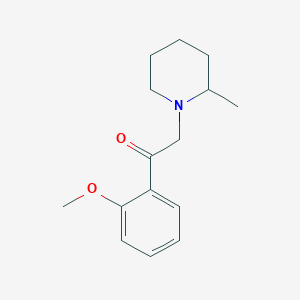


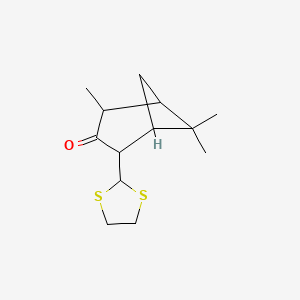
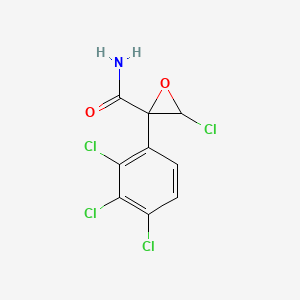
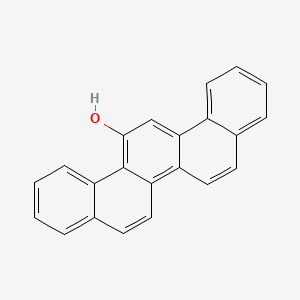
![7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one](/img/structure/B13752833.png)

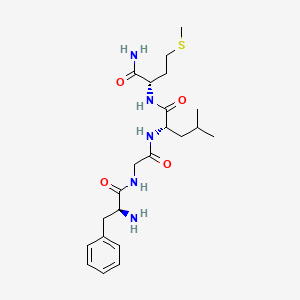
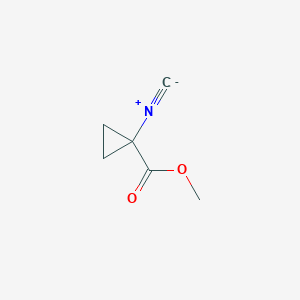

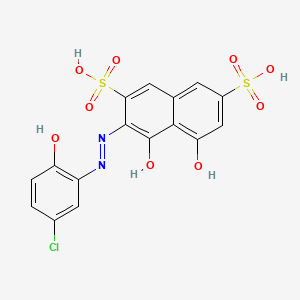
![2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine](/img/structure/B13752867.png)
